n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
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Overview
Description
The compound “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” is a complex organic molecule that features an indole moiety, a chlorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the formamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and isoxazole structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)acetamide
- n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbamate
Uniqueness
The uniqueness of “n-(2-(1h-Indol-3-yl)ethyl)-n-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H18ClN3O2 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-21(20(24-27-14)17-7-2-4-8-18(17)22)25(13-26)11-10-15-12-23-19-9-5-3-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3 |
InChI Key |
SVWRTWRPAGEKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CCC3=CNC4=CC=CC=C43)C=O |
Origin of Product |
United States |
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